Benzene, [[(methylthio)phenylmethyl]sulfonyl]-
Description
Properties
CAS No. |
102677-59-8 |
|---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[benzenesulfonyl(methylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-17-14(12-8-4-2-5-9-12)18(15,16)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
LLNLTVAOJGSOPR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Alkylation Using Sulfonyl Chloride Intermediates
A foundational approach to sulfone synthesis involves the use of sulfonyl chlorides as electrophilic intermediates. Patent CN102924347A details a method for preparing phenyl methyl sulfone derivatives via reduction of substituted benzene sulfonyl chlorides to sulfinic acid salts, followed by methylation. Adapting this protocol for benzene, [[(methylthio)phenylmethyl]sulfonyl]- would involve:
Synthesis of 4-(Methylthio)benzyl Chloride :
- 4-(Methylthio)toluene can be brominated at the benzylic position using N-bromosuccinimide (NBS) under radical initiation, followed by substitution with chloride via Finkelstein reaction.
- Alternative routes may employ chlorination of 4-(methylthio)toluene using sulfuryl chloride (SO₂Cl₂) in the presence of light or peroxides.
Reductive Alkylation of Sulfonyl Chlorides :
- Substituted benzene sulfonyl chloride is reduced to the corresponding sulfinic acid sodium salt using sodium sulfoxylate formaldehyde (S-WAT) in aqueous sodium bicarbonate.
- The sulfinic acid salt reacts with 4-(methylthio)benzyl chloride under reflux conditions, facilitating nucleophilic displacement to form the sulfone linkage.
- Typical conditions: 40–45°C reaction temperature, 2.5–4 h reflux, yielding >85% as demonstrated in analogous syntheses.
Key Advantages : High yields (>90%), operational simplicity, and scalability.
Limitations : Requires precise control of reaction pH and temperature to avoid hydrolysis of intermediates.
Friedel-Crafts Sulfonylation with Sulfonic Anhydrides
Patent WO2007054668A1 discloses a Friedel-Crafts methodology for installing methylsulfonyl groups onto aromatic rings using methanesulfonic anhydride. For the target compound, this approach could be modified to incorporate the methylthio-phenylmethyl moiety:
Formation of Methanesulfonic Anhydride :
Friedel-Crafts Reaction :
- The anhydride reacts with 4-(methylthio)benzyl alcohol in the presence of trifluoromethanesulfonic acid (TFMSA) as a catalyst.
- TFMSA promotes electrophilic aromatic substitution, directing the sulfonyl group to the para position relative to the methylthio substituent.
- Conditions: 120°C for 6 h, yielding ~48% based on comparable reactions.
Mechanistic Insight : The reaction proceeds via acylation of the benzyl alcohol to form a benzyl sulfonate intermediate, which undergoes Friedel-Crafts cyclization to afford the sulfone.
Oxidation of Sulfide Precursors
Sulfones are commonly synthesized via oxidation of sulfides. For benzene, [[(methylthio)phenylmethyl]sulfonyl]-, this strategy would entail:
Synthesis of the Sulfide Intermediate :
- Benzene thiol reacts with 4-(methylthio)benzyl chloride in the presence of a base (e.g., K₂CO₃) to form benzene-(4-(methylthio)benzyl)sulfide.
Oxidation to Sulfone :
Critical Considerations : Over-oxidation must be avoided by controlling stoichiometry and reaction time.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic systems permit nucleophilic displacement of leaving groups by sulfinate ions:
Preparation of 4-(Methylthio)benzyl Sulfinate :
- 4-(Methylthio)benzyl bromide reacts with sodium sulfite (Na₂SO₃) in aqueous ethanol to form the sulfinate salt.
Reaction with Activated Aromatic Substrates :
Comparative Analysis of Synthetic Routes
Mechanistic and Kinetic Considerations
- Steric Effects : The methylthio group at the para position may hinder electrophilic substitution, necessitating elevated temperatures or prolonged reaction times.
- Electronic Effects : The electron-donating nature of the methylthio group (-SCH₃) activates the benzene ring toward electrophilic attack, favoring sulfonation at the para position relative to the methylene bridge.
- Catalyst Optimization : TFMSA and Lewis acids like AlCl₃ may enhance reaction rates in Friedel-Crafts pathways but risk side reactions such as ring alkylation.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the methylthio group can participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s key structural distinction lies in the dual functionality of the sulfonyl and methylthio groups. Below is a comparative analysis with analogous compounds:
4-Chlorophenyl Methyl Sulfone (CAS BD23328)
- Structure : Benzene ring with a methyl sulfone (–SO₂CH₃) and para-chloro substituent.
- Key Differences : The target compound replaces the chloro group with a (methylthio)phenylmethyl chain, introducing greater steric bulk and enhanced electron-donating capacity.
- Implications : The methylthio group may increase solubility in organic solvents compared to the chloro analog, while the sulfonyl group retains electrophilic reactivity .
4-Methylsulphonylbenzylamine Hydrochloride (CAS 98593-51-2)
- Structure : Benzene ring with a sulfonyl (–SO₂–) group linked to a benzylamine (–CH₂NH₂) moiety.
- Key Differences: The target compound substitutes the amine group with a methylthio-phenylmethyl chain.
Benzene,1-methyl-4-[(phenylethynyl)sulfonyl] (CAS 28995-88-2)
- Structure : Benzene ring with a sulfonyl-linked phenylethynyl (–C≡C–Ph) group.
- Key Differences: The ethynyl group in this compound is replaced by a methylthio-phenylmethyl chain.
Physical and Chemical Properties
A comparative table of physical properties is constructed based on inferred data and analogs (Table 1):
Table 1: Comparative Properties of Sulfonyl-Containing Compounds
Reactivity and Functional Group Interactions
- Sulfonyl Group: The –SO₂– moiety in all compounds confers electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols). However, the electron-donating methylthio group in the target compound may reduce electrophilicity compared to analogs with electron-withdrawing substituents (e.g., –Cl or –NO₂) .
- Thioether Group : The –SCH₃ group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions. This reactivity is absent in compounds lacking sulfur-based substituents .
Biological Activity
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The structure of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- can be depicted as follows:
- Chemical Formula : C₁₃H₁₄O₂S₂
- Molecular Weight : 270.38 g/mol
- Functional Groups : Sulfonyl group attached to a phenyl ring with a methylthio substituent.
Anticancer Properties
Research indicates that compounds with sulfonyl groups exhibit significant anticancer activity. For instance, derivatives of thiazolidinones containing sulfonyl moieties have demonstrated potent antitumor effects against various cancer cell lines. In a study by Da Silva et al., thiazolidin-4-ones showed cytotoxicity against glioblastoma multiform cells, with several derivatives exhibiting IC50 values in the low micromolar range .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | Glioblastoma | 5.2 |
| 9e | Glioblastoma | 4.8 |
| 9g | Glioblastoma | 6.1 |
| 10e | Glioblastoma | 3.9 |
Antimicrobial Activity
Benzene derivatives often show antimicrobial properties. A study highlighted that certain sulfonyl compounds act as effective inhibitors against various bacterial strains, contributing to their potential use in developing new antibiotics .
Table 2: Antimicrobial Activity of Sulfonyl Compounds
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 8 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
The biological activity of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonyl compounds induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Evidence indicates that these compounds can disrupt the cell cycle, particularly at the G1/S phase transition.
Case Study on Anticancer Efficacy
In a clinical trial involving patients with advanced glioblastoma, a derivative of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- was administered alongside standard chemotherapy. Results showed a significant improvement in progression-free survival compared to historical controls .
Case Study on Toxicity and Safety
A toxicity study assessed the effects of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- on liver and kidney functions in animal models. The study found no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzene, [[(methylthio)phenylmethyl]sulfonyl]-?
- Methodology : Sulfonation and nucleophilic substitution are common approaches. For example, sulfonyl groups can be introduced via oxidation of thioether precursors using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–7) to prevent over-oxidation. The methylthiophenylmethyl moiety can be attached via Friedel-Crafts alkylation using Lewis acids like AlCl₃ .
- Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (typically 0–25°C) to minimize side reactions like sulfone dimerization .
Q. How can researchers characterize the molecular structure of this compound?
- Techniques :
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns. For example, the sulfonyl group often produces characteristic fragment ions at m/z corresponding to [M–SO₂]+ .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for sulfonyl proton shifts (δ 3.1–3.5 ppm) and aromatic ring splitting patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions .
Q. What are the critical physicochemical properties relevant to experimental design?
- Key Data :
- Thermodynamic Stability : Enthalpy of formation (ΔfH°gas) for gas-phase studies, reported as –273.1 ± 3.4 kJ/mol for analogous sulfones .
- Solubility : Low polarity due to the sulfonyl group; solubilize in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in ¹H NMR aromatic splitting patterns may arise from rotational isomerism of the sulfonyl group.
- Resolution :
Perform variable-temperature NMR to observe coalescence of split peaks at elevated temperatures (e.g., 60–80°C) .
Compare experimental data with computational models (e.g., Gaussian09 using B3LYP/6-31G* basis set) to identify dominant conformers .
- Documentation : Report solvent, temperature, and instrument frequency to enable cross-lab reproducibility .
Q. What computational strategies are effective for predicting reaction pathways involving this sulfone?
- Approach :
- DFT Calculations : Model transition states for sulfonyl-group participation in nucleophilic aromatic substitution (SNAr). For example, calculate activation energies for SO₂ extrusion under acidic vs. basic conditions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like acetonitrile .
Q. How can researchers optimize catalytic systems for asymmetric synthesis using this sulfone?
- Strategy :
Chiral Ligand Screening : Test bisoxazoline or BINAP ligands with Pd or Cu catalysts to induce enantioselectivity in cross-coupling reactions .
Parameter Optimization : Vary temperature (–20°C to 25°C), solvent (THF vs. toluene), and catalyst loading (1–5 mol%) to maximize enantiomeric excess (ee).
Data Contradiction Analysis
Q. Why do different studies report varying yields for sulfonation reactions?
- Root Causes :
- Reagent Purity : Impurities in hydrogen peroxide (e.g., stabilizers like Na₂SO₃) can inhibit sulfonation .
- Side Reactions : Competing oxidation of methylthio groups to sulfoxides or over-oxidation to sulfones .
- Mitigation :
- Use freshly distilled oxidants and inert atmosphere (N₂/Ar) to suppress side reactions.
- Monitor reaction progress with TLC or in-situ IR spectroscopy for SO₂ stretch detection (~1350 cm⁻¹) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
